Pyritinol-d10 Dihydrochloride Hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

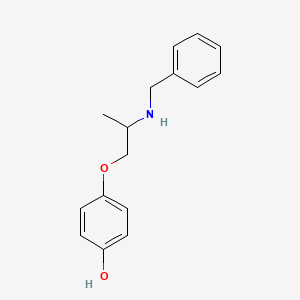

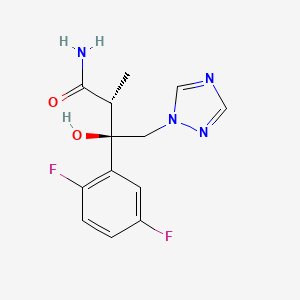

Pyritinol, also known as pyridoxine disulfide or pyrithioxine, is a semi-synthetic water-soluble analog of vitamin B6 (Pyridoxine HCl). It was produced in 1961 by Merck Laboratories by bonding 2 vitamin B6 compounds together with a disulfide bridge . Pyritinol-d10 Dihydrochloride Hydrate is a variant of Pyritinol .

Synthesis Analysis

Pyritinol is synthesized by combining two molecules of pyridoxine with a disulfide linkage . The exact synthesis process of this compound is not specified in the search results.Molecular Structure Analysis

The molecular structure of Pyritinol is essentially two Vitamin B6 molecules bound together by two sulfur atoms (a disulfide bridge) . The exact molecular structure of this compound is not specified in the search results.Chemical Reactions Analysis

Pyritinol regulates signalling pathways of various neurotransmitters including acetylcholine, γ-aminobutyric acid, N-methyl-d-aspartate, etc . The specific chemical reactions involving this compound are not specified in the search results.Physical And Chemical Properties Analysis

As a derivative of pyridoxine, Pyritinol’s pharmacokinetic profile is similar to that of the parent compound. It is rapidly absorbed after enteral administration . The specific physical and chemical properties of this compound are not specified in the search results.Aplicaciones Científicas De Investigación

Analytical Determination and Stability Assessment

Research has developed stability-indicating methods for determining pyritinol dihydrochloride, highlighting its analytical assessment in the presence of its precursor and degradation products. These methods, including first-derivative spectrophotometry and derivative-ratio zero-crossing spectrophotometry, have demonstrated accuracy and validation for the substance's determination in pharmaceutical formulations (Shehata et al., 2005). Further, chemometric methods like classical least square, principal component regression, and partial least square have been applied to analyze pyritinol dihydrochloride, improving precision and predictive abilities (El-Sayed & Abdul-Azim Mohammad, 2009).

Novel Methods for Pyritinol Detection

Innovative electrochemical methods have been developed for pyritinol detection, such as using carbon nanofiber-gold nanoparticle composite screen-printed carbon electrodes. This approach offers high sensitivity and selectivity for pyritinol, proposing its utility in pharmaceutical products and serum sample analysis (Apetrei & Apetrei, 2017). Additionally, a chemiluminescence system involving Ce(IV)-RhB and pyritinol hydrochloride has been introduced, providing a novel method for the substance's quantification in tablets and injections with significant sensitivity (Lvyun Yi, 2007).

Clinical Applications and Polyneuropathy Treatment

Clinical studies have been conducted to evaluate the effectiveness of pyritinol hydrochloride in treating polyneuropathy. A study involving 80 patients showed significant improvement in clinical manifestations and electromyography results, suggesting that pyritinol hydrochloride could be an effective treatment option for polyneuropathy (Lu Fushan, 2009).

Mecanismo De Acción

Target of Action

Pyritinol-d10 Dihydrochloride Hydrate, also known as Pyritinol, primarily targets neurotransmitters in the brain. It regulates the signaling pathways of various neurotransmitters including acetylcholine , γ-aminobutyric acid , and N-methyl-d-aspartate .

Mode of Action

Pyritinol interacts with its targets by increasing the uptake of choline into neurons, thereby increasing acetylcholine levels . It is also an effective precursor to dopamine, a neurotransmitter that boosts mood in the brain .

Biochemical Pathways

Pyritinol affects the biochemical pathways of various neurotransmitters. By regulating these pathways, it influences the downstream effects of these neurotransmitters. It has also been shown to act as an antioxidant and anti-inflammatory agent, and it reduces plasma viscosity .

Pharmacokinetics

Pyritinol is rapidly absorbed after administration. Maximum radioactivity concentration is reached 30–60 minutes after oral administration of 100 mg of 14C pyritinol HCl–H2O . The plasma elimination half-life of total radioactivity is 2.5 hours (range 2–8 hours) . The metabolites are eliminated in the form of their conjugates via the kidney . Total urine excretion amounted to 72.4–74.2% of the total dose within 24 hours of oral or intravenous administration .

Result of Action

The molecular and cellular effects of Pyritinol’s action are primarily seen in the brain. Because it crosses the blood-brain barrier, its major clinical utility is in brain-related disorders . It is indicated in pediatric populations to treat learning disabilities, developmental dysphasia, postnatal hypoxia, and other cognitive disorders . In adults, it is indicated for improving cognition and memory, Alzheimer’s disease, multi-infarct dementia, and rheumatoid arthritis .

Safety and Hazards

Adverse effects of Pyritinol include nausea, headache, and rarely allergic reaction (mild skin reactions). A 2004 survey of six case reports suggested a link between pyritinol and severe cholestatic hepatitis when on several drugs for certain diseases . The specific safety and hazards of Pyritinol-d10 Dihydrochloride Hydrate are not specified in the search results.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyritinol-d10 Dihydrochloride Hydrate involves the reaction of Pyridoxine-d10 with Thiourea followed by reduction with Sodium Borohydride and subsequent reaction with Hydrochloric Acid to form the final product.", "Starting Materials": [ "Pyridoxine-d10", "Thiourea", "Sodium Borohydride", "Hydrochloric Acid", "Water" ], "Reaction": [ "Step 1: Pyridoxine-d10 and Thiourea are mixed in a solvent such as water and heated to reflux for several hours.", "Step 2: The reaction mixture is cooled to room temperature and Sodium Borohydride is added slowly with stirring. The reaction mixture is allowed to stir for several hours.", "Step 3: Hydrochloric Acid is added to the reaction mixture to form the dihydrochloride salt of the product.", "Step 4: The product is isolated by filtration and washed with water to remove any impurities.", "Step 5: The product is dried under vacuum to obtain Pyritinol-d10 Dihydrochloride Hydrate." ] } | |

| 1346601-09-9 | |

Fórmula molecular |

C16H22N2O5S2 |

Peso molecular |

396.542 |

Nombre IUPAC |

5-[dideuterio-[[dideuterio-[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl]disulfanyl]methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrate |

InChI |

InChI=1S/C16H20N2O4S2.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H2/i1D3,2D3,7D2,8D2; |

Clave InChI |

ZYHCOKPYVZEDHM-ZWXHCUNOSA-N |

SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O |

Sinónimos |

3,3’-[Dithiobis(methylene)]bis[5-hydroxy-6-methyl-4-pyridinemethanol-d10 Dihydrochloride Hydrate; Dipyridoxolyldisulfide-d10 Dihydrochloride Hydrate; Bis(2-methyl-3-hydroxy-4-hydroxymethylpyridyl-5-methyl)-d10 Disulfide Dihydrochloride Hydrate; Bonif |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Z)-1-Butene-3-ynyl]pyridine](/img/structure/B585036.png)

![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)